1-(2-Methoxyphenoxy)-2-propanol
Overview
Description
1-(2-Methoxyphenoxy)-2-propanol is an organic compound with the molecular formula C10H14O3 It is a derivative of phenol and is characterized by the presence of a methoxy group attached to the benzene ring and a propanol group
Scientific Research Applications
1-(2-Methoxyphenoxy)-2-propanol has several applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 1-(2-Methoxyphenoxy)-2-propanol is the β-O-4 bond in lignin . Lignin is a complex organic polymer that provides structural support to plant cell walls. The β-O-4 bond is the most abundant linkage in lignin, and its cleavage is a key step in lignin degradation
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenoxy)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form 1-(2-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenoxy)-2-propanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: 2-methoxybenzaldehyde or 2-methoxyacetophenone.
Reduction: this compound.
Substitution: Various substituted phenoxypropanols depending on the nucleophile used.
Comparison with Similar Compounds
- 1-(2-Methoxyphenoxy)-2,3-epoxypropane
- 2-(2-Methoxyphenoxy)ethanol
- 1,3-Bis(2-methoxyphenoxy)propan-2-ol
Comparison: 1-(2-Methoxyphenoxy)-2-propanol is unique due to its specific structural features, such as the presence of both a methoxy group and a propanol group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
1-(2-methoxyphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJJTCXPBXHBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621880 | |
Record name | 1-(2-Methoxyphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64120-49-6 | |
Record name | 1-(2-Methoxyphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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